Enantiopurity and Stereochemical Integrity Versus Racemate and S-Enantiomer
The target compound (R-enantiomer, CAS 138108-72-2) demonstrates chiral purity >98% ee as verified by vendor technical specifications and chiral HPLC analysis . In contrast, the racemic mixture (CAS 114214-69-6) contains a 1:1 ratio of R- and S-enantiomers, effectively containing 50% of the desired stereoisomer . The S-enantiomer (CAS 199174-24-8) is commercially available at ≥95% purity by HPLC but produces opposite optical rotation and reversed stereochemical outcomes in asymmetric synthesis . A class-level inference from enzyme-catalyzed resolution studies indicates that even 98.7% ee N-Boc-prolinol derivatives require recrystallization to achieve >99.9% ee for chiral auxiliary applications, underscoring the critical importance of initial enantiomeric specification [1].
| Evidence Dimension | Enantiomeric Purity / Stereochemical Composition |
|---|---|
| Target Compound Data | >98% ee (chiral HPLC verified), R-configuration, InChIKey HKIGXXRMJFUUKV-MRVPVSSYSA-N |
| Comparator Or Baseline | Racemate CAS 114214-69-6: 1:1 R/S mixture, 0% ee net; S-enantiomer CAS 199174-24-8: opposite configuration |
| Quantified Difference | Target provides single enantiomer vs. racemate's 50% desired isomer; net 100% stereochemical purity increase over racemate |
| Conditions | Chiral HPLC analysis; vendor COA specifications; stereochemical assignment by InChIKey |
Why This Matters
Procurement of the R-enantiomer eliminates the need for costly chiral resolution, improves synthetic atom economy, and ensures reproducible stereochemical outcomes in downstream asymmetric transformations.
- [1] Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP. e.e. raised to >99.9% by recrystallization from 98.7% e.e. N-Boc-prolinol. View Source
